Chemical structure and properties of 2-(Chloromethyl)-5-methoxy-4-pyridinol
Chemical structure and properties of 2-(Chloromethyl)-5-methoxy-4-pyridinol
An In-Depth Technical Guide to 2-(Chloromethyl)-5-methoxy-4-pyridinol
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-(Chloromethyl)-5-methoxy-4-pyridinol, a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. The document delineates its chemical structure, physicochemical properties, plausible synthetic pathways, and core reactivity. A predictive analysis of its spectroscopic profile is presented to aid in its characterization. Furthermore, this guide discusses its potential applications as a pivotal building block in the synthesis of complex molecular architectures for drug discovery. Detailed protocols for safe handling, storage, and experimental analysis are provided to support researchers and drug development professionals in their work with this versatile intermediate.
Section 1: Chemical Identity and Molecular Structure
2-(Chloromethyl)-5-methoxy-4-pyridinol, also known by its IUPAC name 2-(chloromethyl)-5-methoxy-1H-pyridin-4-one, is a substituted pyridine derivative.[1] The presence of three distinct functional groups—a reactive chloromethyl group, an electron-donating methoxy group, and a pyridinol core—makes it a valuable and versatile intermediate in organic synthesis.
| Identifier | Value | Source |
| IUPAC Name | 2-(chloromethyl)-5-methoxy-1H-pyridin-4-one | [1] |
| CAS Number | 943752-03-2 | [1] |
| Molecular Formula | C₇H₈ClNO₂ | [1] |
| Molecular Weight | 173.6 g/mol | [1] |
| Canonical SMILES | COC1=CN=C(CCl)C=C1O | [1] |
| InChI Key | GXADSASGUAYZKG-UHFFFAOYSA-N | [1] |
Molecular Structure and Key Functional Groups
The structure combines the aromaticity and hydrogen-bonding capabilities of the pyridinol ring with the reactivity of an alkyl chloride. The methoxy group modulates the electronic properties of the ring system.
Caption: Molecular structure of 2-(Chloromethyl)-5-methoxy-4-pyridinol.
Section 2: Physicochemical Properties
The physicochemical properties of this compound are dictated by its functional groups. The pyridinol moiety allows for both hydrogen bond donation and acceptance, suggesting some solubility in polar protic solvents. The presence of the chloro and methoxy groups adds lipophilic character.
| Property | Value/Prediction | Notes |
| Purity | ≥95.0% (Typical) | [1] |
| Physical State | Solid (Predicted) | Based on related pyridine hydrochloride salts. |
| Melting Point | Data not available | Requires experimental determination. |
| Solubility | Soluble in water (Predicted) | Based on related compounds like 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride. |
| pKa | Data not available | Requires experimental determination. The pyridinol group will have an acidic proton. |
Section 3: Synthesis and Reactivity
Plausible Synthetic Pathway
The synthesis could begin with a suitably substituted pyridine, which is first oxidized to the N-oxide. The N-oxide functionality activates the C2 position for subsequent functionalization, such as hydroxymethylation, followed by chlorination using a reagent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[2]
Caption: Plausible multi-step synthesis workflow for the target compound.
Core Reactivity
The primary site of reactivity is the chloromethyl group. The chlorine atom is a good leaving group, making the adjacent methylene carbon highly electrophilic. This functionality is ideal for nucleophilic substitution (Sₙ2) reactions. Researchers can leverage this reactivity to couple the 2-(chloromethyl)-5-methoxy-4-pyridinol scaffold with various nucleophiles (e.g., amines, thiols, alcohols, carbanions) to synthesize a library of more complex derivative compounds. This is a cornerstone of its utility as a building block in drug discovery.[4]
Section 4: Spectroscopic Profile (Predictive Analysis)
Specific spectroscopic data for this compound is not widely published. The following analysis is predictive, based on its chemical structure and data from analogous compounds such as 2-(chloromethyl)pyridine hydrochloride.[5][6] Experimental verification is mandatory for structural confirmation.
Predicted ¹H NMR Spectrum
-
Methoxy Protons (-OCH₃): A singlet peak expected around δ 3.8-4.0 ppm.
-
Chloromethyl Protons (-CH₂Cl): A singlet peak expected around δ 4.5-4.8 ppm.
-
Pyridinol Ring Protons (Ar-H): Two distinct signals in the aromatic region (δ 6.5-8.5 ppm), corresponding to the protons at the C3 and C6 positions.
-
Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is dependent on solvent and concentration.
Predicted Infrared (IR) Spectrum
-
O-H Stretch (Hydroxyl): A broad absorption band in the region of 3200-3500 cm⁻¹.
-
C-H Stretch (Aromatic/Aliphatic): Peaks in the 2850-3100 cm⁻¹ region.
-
C=C and C=N Stretch (Aromatic Ring): Characteristic absorptions between 1400-1600 cm⁻¹.
-
C-O Stretch (Ether): A strong peak around 1050-1250 cm⁻¹.
-
C-Cl Stretch: An absorption in the fingerprint region, typically 600-800 cm⁻¹.
Predicted Mass Spectrum (MS)
-
Molecular Ion (M⁺): An expected peak at m/z ≈ 173.6, showing a characteristic M/M+2 isotope pattern of approximately 3:1 due to the presence of one chlorine atom.
-
Key Fragmentation: A likely fragmentation pathway would be the loss of the chloromethyl radical (•CH₂Cl) or a chlorine radical (•Cl), leading to significant fragment ions.
General Protocol for Spectroscopic Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) for NMR analysis. For IR, prepare a KBr pellet or cast a thin film. For MS, dissolve a small amount in a volatile solvent like methanol or acetonitrile.
-
NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz). Use standard parameters and process the data to determine chemical shifts, multiplicities, and integrations.
-
IR Spectroscopy: Record the spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹.
-
Mass Spectrometry: Analyze the sample using a mass spectrometer with a suitable ionization technique (e.g., ESI, EI) to determine the mass-to-charge ratio of the parent molecule and its fragments.
Section 5: Applications in Drug Discovery and Development
2-(Chloromethyl)-5-methoxy-4-pyridinol is classified as a heterocyclic building block, indicating its primary use is as an intermediate in the synthesis of more complex molecules, particularly Active Pharmaceutical Ingredients (APIs).[1][7][8]
The chloro and methoxy groups are frequently incorporated into drug candidates to modulate properties like metabolic stability, receptor binding affinity, and bioavailability.[9] The pyridinol core is a common scaffold in medicinal chemistry, found in numerous bioactive compounds.[10]
The compound's value lies in its ability to introduce this functionalized pyridinol moiety into a target structure. Its reactive chloromethyl handle allows for covalent linkage to other molecular fragments, enabling the exploration of chemical space around a lead compound.
Caption: Role as a key intermediate in the drug discovery workflow.
Section 6: Safety, Handling, and Storage
As a reactive chemical intermediate, 2-(Chloromethyl)-5-methoxy-4-pyridinol requires careful handling. Safety information is derived from data for the compound and closely related structures.[1][11]
Hazard Identification
| Hazard | GHS Pictogram | Code | Description |
| Harmful | GHS07 (Harmful/Irritant) | H302 | Harmful if swallowed.[1] |
| Skin Irritation | GHS07 (Harmful/Irritant) | H315 | Causes skin irritation.[1] |
| Eye Irritation | GHS07 (Harmful/Irritant) | H319 | Causes serious eye irritation.[1] |
| Respiratory Irritation | GHS07 (Harmful/Irritant) | H335 | May cause respiratory irritation.[1] |
Recommended Handling Protocol
-
Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood.[11][12]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[12][13]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all personal contact.[11]
-
Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator. Do not breathe dust or fumes.[1][13]
-
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[12][13]
Storage
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[12]
-
Store locked up.[13]
-
Protect from moisture.
First Aid Measures
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[1]
-
If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water.[1]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[1]
Section 7: Conclusion
2-(Chloromethyl)-5-methoxy-4-pyridinol is a strategically important heterocyclic building block for chemical and pharmaceutical research. Its unique combination of a reactive chloromethyl group, a pyridinol core, and a methoxy substituent provides a versatile platform for synthesizing diverse molecular structures. While comprehensive data on its properties and synthesis are limited, predictive analysis based on fundamental chemical principles and analogous compounds provides a solid foundation for its use. Adherence to strict safety protocols is essential when handling this reactive intermediate. This guide serves as a foundational resource for scientists aiming to leverage the synthetic potential of this compound in the pursuit of novel therapeutics and other advanced materials.
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